molecular formula C11H6F5N3O2 B397218 5-methyl-3-nitro-1-(pentafluorobenzyl)-1H-pyrazole CAS No. 957480-99-8

5-methyl-3-nitro-1-(pentafluorobenzyl)-1H-pyrazole

Cat. No. B397218
CAS RN: 957480-99-8
M. Wt: 307.18g/mol
InChI Key: BOOUZYOQMASAGI-UHFFFAOYSA-N
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Description

5-methyl-3-nitro-1-(pentafluorobenzyl)-1H-pyrazole is a chemical compound that has garnered significant interest in scientific research due to its unique properties. This compound has been used in various fields, including medicinal chemistry, material science, and environmental science.

Mechanism of Action

The mechanism of action of 5-methyl-3-nitro-1-(pentafluorobenzyl)-1H-pyrazole is not fully understood. However, studies have suggested that this compound exerts its cytotoxic effects by inducing apoptosis in cancer cells. Apoptosis is a programmed cell death mechanism that plays a crucial role in the regulation of cell growth and development. This compound has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits low toxicity towards normal cells, suggesting that it may have a favorable safety profile for use in cancer therapy. This compound has also been shown to exhibit anti-inflammatory properties, which may have potential therapeutic applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-methyl-3-nitro-1-(pentafluorobenzyl)-1H-pyrazole in lab experiments is its strong fluorescence properties, which make it a useful tool for the development of fluorescent sensors and probes. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.

Future Directions

There are several future directions for the research on 5-methyl-3-nitro-1-(pentafluorobenzyl)-1H-pyrazole. One area of future research is the development of novel anti-cancer therapies based on the cytotoxic properties of this compound. Another area of future research is the development of fluorescent sensors and probes for environmental monitoring and detection of pollutants. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of inflammatory diseases.

Synthesis Methods

The synthesis of 5-methyl-3-nitro-1-(pentafluorobenzyl)-1H-pyrazole involves the reaction of pentafluorobenzaldehyde and 5-methyl-3-nitro-1H-pyrazole in the presence of a base catalyst such as sodium hydride or potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide or dimethyl sulfoxide, and the product is obtained after purification using column chromatography.

Scientific Research Applications

5-methyl-3-nitro-1-(pentafluorobenzyl)-1H-pyrazole has been used in various scientific research applications. In medicinal chemistry, this compound has been investigated for its potential as an anti-cancer agent. Studies have shown that this compound exhibits cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
In material science, this compound has been used as a building block for the synthesis of fluorescent materials. This compound has been shown to exhibit strong fluorescence properties, making it a promising candidate for the development of fluorescent sensors and probes.
In environmental science, this compound has been investigated for its potential as a pollutant indicator. This compound has been detected in various environmental samples, including water and soil, and its presence has been linked to human activities such as industrial processes and agricultural practices.

properties

IUPAC Name

5-methyl-3-nitro-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F5N3O2/c1-4-2-6(19(20)21)17-18(4)3-5-7(12)9(14)11(16)10(15)8(5)13/h2H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOOUZYOQMASAGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=C(C(=C(C(=C2F)F)F)F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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